N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide is an organic compound with the molecular formula C15H12N2OS This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with 2-methylbenzenecarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-cyano-2-(methylsulfanyl)phenyl]acetamide
- N-[5-cyano-2-(methylsulfanyl)phenyl]propionamide
- N-[5-cyano-2-(methylsulfanyl)phenyl]butyramide
Uniqueness
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide is unique due to the presence of both a cyano group and a methylsulfanyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to similar compounds.
Biological Activity
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide, also known by its CAS number 303147-13-9, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C22H18N2OS
- Molar Mass: 358.46 g/mol
- Structural Features: The compound contains a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The cyano and methylsulfanyl groups can influence enzyme activity by acting as inhibitors or modulators.
- Receptor Binding: The compound may bind to various receptors, affecting signal transduction pathways critical for cellular responses.
- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Anticancer Potential
Recent studies have indicated that this compound possesses anticancer properties:
- Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis (programmed cell death). For instance, it has been tested against breast cancer and lung cancer cell lines with promising results .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity:
- Animal Models: Research involving animal models of inflammation indicated that treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-[5-cyano-2-(methylsulfanyl)phenyl]acetamide | Contains acetamide instead of benzenecarboxamide | Moderate anticancer activity |
N-[5-cyano-2-(methylsulfanyl)phenyl]propionamide | Propionamide moiety | Lower anti-inflammatory effects |
N-[5-cyano-2-(methylsulfanyl)phenyl]butyramide | Butyramide moiety | Limited biological studies available |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
- Inflammation Model Study : In a controlled experiment using mice with induced inflammation, administration of the compound led to a marked decrease in paw swelling and histological evidence of reduced inflammatory cell infiltration compared to the control group .
Properties
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-5-3-4-6-13(11)16(19)18-14-9-12(10-17)7-8-15(14)20-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEWKNJMJDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.